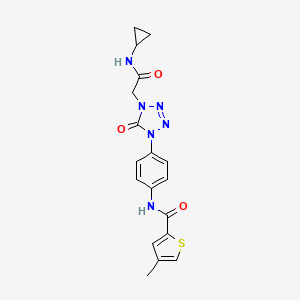

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methylthiophene-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O3S/c1-11-8-15(28-10-11)17(26)20-13-4-6-14(7-5-13)24-18(27)23(21-22-24)9-16(25)19-12-2-3-12/h4-8,10,12H,2-3,9H2,1H3,(H,19,25)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNPXLAHSFLDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methylthiophene-2-carboxamide, a complex organic compound, has garnered attention in biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N6O3S, with a molecular weight of 398.44 g/mol. The compound incorporates a cyclopropylamino group, a tetrazole ring, and a thiophene moiety, which are pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N6O3S |

| Molecular Weight | 398.44 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is believed to be mediated through its interaction with various biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing their functions:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors to modulate signaling pathways associated with various physiological processes.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. A study highlighted the cytotoxic effects of similar tetrazole-containing compounds against various bacterial strains. For instance, derivatives with specific substituents demonstrated varying levels of cytotoxicity, suggesting that structural modifications can enhance or diminish biological activity .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in vitro. A study demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. The structure–activity relationship (SAR) analysis revealed that modifications at the tetrazole ring significantly impacted the anticancer efficacy .

Case Studies

- Cytotoxicity Assessment : In a comparative study involving several tetrazole derivatives, the compound exhibited an IC50 value indicating effective cytotoxicity against specific cancer cell lines. The selectivity index (SI) was calculated to assess the safety profile relative to normal cells .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction .

Q & A

Q. What are the key steps in synthesizing this compound, and which reagents are critical for its functional group assembly?

The synthesis involves multi-step reactions:

- Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition using sodium azide and nitriles under acidic conditions.

- Step 2 : Amide coupling between the tetrazole intermediate and cyclopropylamine using coupling agents like EDC or DCC in DMF .

- Step 3 : Thiophene-carboxamide linkage via Ullmann or Suzuki-Miyaura coupling to attach the 4-methylthiophene moiety . Critical reagents include cyclopropylamine (for the cyclopropylamide group), coupling agents (EDC/DCC), and anhydrous solvents (DMF, dichloromethane).

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should researchers prioritize?

Key techniques:

- NMR : Confirm structural integrity (e.g., cyclopropylamide protons at δ 1.0–1.5 ppm, tetrazole ring protons at δ 8.0–9.0 ppm) .

- IR : Validate amide C=O stretches (~1650 cm⁻¹) and tetrazole N-H/N-O bonds (~3300 cm⁻¹ and ~1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (MW ~446.4 g/mol) and fragmentation patterns .

Q. How do the functional groups (tetrazole, cyclopropylamide, thiophene) influence solubility and reactivity?

- Tetrazole : Enhances hydrogen-bonding capacity, improving aqueous solubility but prone to oxidation under acidic conditions .

- Cyclopropylamide : Increases metabolic stability by resisting enzymatic hydrolysis compared to linear alkylamides .

- Thiophene : Imparts lipophilicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution .

Advanced Research Questions

Q. What methodologies optimize reaction yields during synthesis, particularly for the tetrazole-carboxamide coupling?

- Statistical Design of Experiments (DoE) : Use factorial designs to optimize temperature (40–60°C), solvent ratios (DMF:H₂O), and catalyst loading (e.g., Pd for coupling reactions) .

- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How can computational modeling predict biological targets or resolve contradictions in activity data?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases, GPCRs) linked to the compound’s tetrazole and thiophene motifs .

- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) to prioritize targets showing consistent affinity across replicates .

Q. What strategies address discrepancies in reported pharmacological activities (e.g., enzyme inhibition vs. receptor antagonism)?

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ for kinase inhibition) under standardized conditions (pH 7.4, 37°C) to rule out pH/temperature artifacts .

- Off-Target Screening : Use broad-panel assays (e.g., Eurofins Cerep) to identify secondary targets and clarify mechanisms .

Q. How does the compound’s stability vary under physiological vs. storage conditions, and what analytical methods monitor degradation?

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC-PDA to track decomposition (e.g., tetrazole ring oxidation) .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amides or sulfoxides) and adjust formulation (lyophilization for long-term storage) .

Q. What are the challenges in quantifying trace impurities, and which advanced analytical techniques mitigate these?

- Challenges : Low-abundance impurities (<0.1%) from incomplete coupling or solvent residues .

- Solutions : Use UPLC-QTOF-MS with charged aerosol detection (CAD) for non-UV-active impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.